METHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)BENZOATE
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Overview
Description
Methyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a unique combination of adamantyl, nitro, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced via the reaction of adamantane with suitable reagents to form 1-adamantyl derivatives.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones.
Coupling Reactions: The adamantyl and pyrazole groups are then coupled with a benzoate derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoate moiety .
Scientific Research Applications
Methyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of METHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[({1-(1-adamantyl)-4-amino-1H-pyrazol-3-yl}carbonyl)amino]benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-[({1-(1-adamantyl)-4-hydroxy-1H-pyrazol-3-yl}carbonyl)amino]benzoate: Contains a hydroxy group instead of a nitro group.
Uniqueness
Methyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C22H24N4O5 |
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Molecular Weight |
424.4g/mol |
IUPAC Name |
methyl 2-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H24N4O5/c1-31-21(28)16-4-2-3-5-17(16)23-20(27)19-18(26(29)30)12-25(24-19)22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,12-15H,6-11H2,1H3,(H,23,27) |
InChI Key |
SCLXYZUVIMRRON-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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